molecular formula C7H8N2O3S B1168518 2-Acetyl-5-nitrothiophene O-methyl oxime CAS No. 114774-06-0

2-Acetyl-5-nitrothiophene O-methyl oxime

Cat. No.: B1168518
CAS No.: 114774-06-0
M. Wt: 200.22 g/mol
InChI Key: RBEVERZOQIGERD-YVMONPNESA-N
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Description

2-Acetyl-5-nitrothiophene O-methyl oxime is an organic compound with the molecular formula C7H8N2O3S and a molecular weight of 200.21 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both acetyl and nitro functional groups, as well as an O-methyl oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-nitrothiophene O-methyl oxime typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-nitrothiophene O-methyl oxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: 2-Acetyl-5-aminothiophene O-methyl oxime.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of this compound.

Scientific Research Applications

2-Acetyl-5-nitrothiophene O-methyl oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-nitrothiophene O-methyl oxime depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime moiety may form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-nitrothiophene: Lacks the O-methyl oxime group, making it less versatile in certain chemical reactions.

    5-Nitrothiophene-2-carbaldehyde O-methyl oxime: Similar structure but with an aldehyde group instead of an acetyl group.

    2-Acetylthiophene O-methyl oxime:

Uniqueness

2-Acetyl-5-nitrothiophene O-methyl oxime is unique due to the presence of both nitro and O-methyl oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

114774-06-0

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

(Z)-N-methoxy-1-(5-nitrothiophen-2-yl)ethanimine

InChI

InChI=1S/C7H8N2O3S/c1-5(8-12-2)6-3-4-7(13-6)9(10)11/h3-4H,1-2H3/b8-5-

InChI Key

RBEVERZOQIGERD-YVMONPNESA-N

SMILES

CC(=NOC)C1=CC=C(S1)[N+](=O)[O-]

Isomeric SMILES

C/C(=N/OC)/C1=CC=C(S1)[N+](=O)[O-]

Canonical SMILES

CC(=NOC)C1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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